3-epi-25-Hydroxy Vitamin D2-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

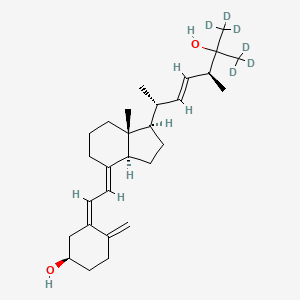

3-epi-25-Hydroxy Vitamin D2-d6 is a metabolite of Vitamin D2. It is an epimer of 25-hydroxy Vitamin D2, differing only at the C-3 position. This compound is often used as an analytical standard for accurate data interpretation in specific biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-epi-25-Hydroxy Vitamin D2-d6 typically involves the hydroxylation of Vitamin D2 at the C-25 position, followed by epimerization at the C-3 position. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct epimerization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the quantification and purification of this compound .

Análisis De Reacciones Químicas

Types of Reactions

3-epi-25-Hydroxy Vitamin D2-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various hydroxylated and epimerized derivatives of Vitamin D2, which are used in further scientific research and industrial applications .

Aplicaciones Científicas De Investigación

3-epi-25-Hydroxy Vitamin D2-d6 is widely used in scientific research, including:

Chemistry: As an analytical standard for the quantification of Vitamin D metabolites.

Biology: In studies related to Vitamin D metabolism and its effects on cellular functions.

Medicine: In the evaluation of Vitamin D deficiency and related disorders.

Industry: In the production of Vitamin D supplements and fortified foods.

Mecanismo De Acción

The mechanism of action of 3-epi-25-Hydroxy Vitamin D2-d6 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cellular proliferation . The molecular pathways involved include the activation of the VDR-RXR complex, which then binds to Vitamin D response elements (VDREs) in the DNA, leading to gene transcription .

Comparación Con Compuestos Similares

Similar Compounds

25-Hydroxy Vitamin D2: The parent compound, differing only at the C-3 position.

3-epi-25-Hydroxy Vitamin D3: An epimer of 25-hydroxy Vitamin D3, differing at the C-3 position.

1,25-Dihydroxy Vitamin D2: The active form of Vitamin D2, hydroxylated at both the C-1 and C-25 positions.

Uniqueness

3-epi-25-Hydroxy Vitamin D2-d6 is unique due to its specific epimerization at the C-3 position, which affects its biological activity and interaction with the Vitamin D receptor. This makes it a valuable compound for studying the distinct roles of Vitamin D metabolites in various physiological processes .

Actividad Biológica

3-epi-25-Hydroxy Vitamin D2-d6, a derivative of vitamin D2, has garnered attention for its potential biological activities. This compound is an epimer of 25-hydroxyvitamin D2, which is a significant metabolite in vitamin D metabolism. Understanding its biological activity is crucial for elucidating its role in health and disease.

Chemical Structure and Properties

This compound is characterized by the presence of deuterium isotopes in its molecular structure, which may influence its metabolic stability and biological effects. The structural modifications can affect how the compound interacts with vitamin D receptors and other biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This property is particularly relevant in the context of infectious diseases, where vitamin D compounds have been shown to enhance innate immune responses. Studies suggest that this compound can modulate the expression of antimicrobial peptides, thereby contributing to host defense mechanisms against pathogens.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines and upregulate anti-inflammatory markers in various cell types. This activity may be beneficial in conditions characterized by chronic inflammation, such as autoimmune diseases.

Impact on Bone Health

Vitamin D metabolites play a crucial role in calcium metabolism and bone health. Preliminary studies suggest that this compound may influence bone density and mineralization processes, although more research is needed to fully understand these effects. In clinical settings, vitamin D supplementation has been linked to improved bone health outcomes, which may extend to this epimer as well .

Clinical Trials

A randomized controlled trial investigated the effects of vitamin D supplementation on serum levels of 3-epi-25(OH)D3 in older adults. Results indicated that supplementation significantly increased levels of both 25(OH)D3 and its epimer 3-epi-25(OH)D3, suggesting a potential role for dietary vitamin D in modulating serum concentrations of this compound .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | Adults aged ≥50 | Vitamin D3 (20 μg/d) vs. placebo | Increased serum 3-epi-25(OH)D3 by 42.1% (P < 0.0001) |

Concentration Levels

In a nationally representative sample, mean serum concentrations of 3-epi-25(OH)D3 were found to be approximately 2.18 nmol/L, with significant variability based on dietary intake and sun exposure . The maximum recorded concentration was noted at 15.0 nmol/L, highlighting the potential for dietary factors to influence levels of this metabolite.

Determinants of Serum Levels

A regression analysis identified several determinants influencing serum concentrations of 3-epi-25(OH)D3:

Propiedades

Fórmula molecular |

C28H44O2 |

|---|---|

Peso molecular |

418.7 g/mol |

Nombre IUPAC |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1/i4D3,5D3 |

Clave InChI |

KJKIIUAXZGLUND-FRRLJKQASA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |

SMILES canónico |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.